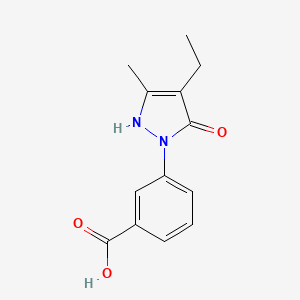

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid (EHMPBA) is an important organic compound that has been used in a variety of scientific research applications. It is a chemical compound that is composed of a benzene ring, a pyrazole ring, and an ethyl group. This compound has been studied for its biochemical and physiological effects and has been found to have a wide range of potential applications.

Wissenschaftliche Forschungsanwendungen

Application in Proteomics Research

Scientific Field

Summary of Application

The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.

Methods of Application

The specific methods of application in proteomics research are not detailed in the source. However, in general, proteomics involves the large-scale study of proteins, particularly their structures and functions. This can involve extraction of proteins, digestion into peptides, separation and analysis by mass spectrometry, and database searching to identify the proteins.

Results or Outcomes

The specific outcomes of using this compound in proteomics research are not detailed in the source .

Potential Antimicrobial Activity

Scientific Field

Summary of Application

Compounds similar to “3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid” have been tested for antimicrobial activity .

Methods of Application

The specific methods of application are not detailed in the source. However, testing for antimicrobial activity typically involves exposing microbes to the compound and observing any changes in growth or viability.

Results or Outcomes

The tested compounds exhibited higher antimicrobial activity than the antiseptics used in practice .

Use in Medicine as an EZH2 Inhibitor

Scientific Field

Summary of Application

The compound may have potential use in medicine as an EZH2 inhibitor . EZH2 is a gene that encodes a member of the Polycomb-group (PcG) family. PcG family members form multimeric protein complexes, which are involved in maintaining the transcriptional repressive state of genes over successive cell generations.

Methods of Application

The specific methods of application in medicine are not detailed in the source . However, typically, EZH2 inhibitors are used in the treatment of diseases such as tumors and cancer .

Results or Outcomes

The specific outcomes of using this compound as an EZH2 inhibitor are not detailed in the source . However, it is suggested that it may be used for preventing and/or treating diseases such as tumors and cancer, in particular non-Hodgkin’s lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, synovial sarcoma, and the like .

Eigenschaften

IUPAC Name |

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-11-8(2)14-15(12(11)16)10-6-4-5-9(7-10)13(17)18/h4-7,14H,3H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBYWBXIYJNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388138 |

Source

|

| Record name | 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |

CAS RN |

1005615-03-1 |

Source

|

| Record name | 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B1306070.png)